molecular formula C12H10F3NO2 B7826297 5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole CAS No. 889938-96-9

5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole

Cat. No.: B7826297
CAS No.: 889938-96-9
M. Wt: 257.21 g/mol
InChI Key: AQORUKNDPRTBDD-UHFFFAOYSA-N
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Description

5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a hydroxyethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-trifluoromethylbenzaldehyde with hydroxylamine to form an oxime intermediate. This intermediate is then subjected to cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5(1-Oxoethyl)-3(4-trifluoromethylphenyl)-isoxazole.

    Reduction: Formation of 5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-amine.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The isoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5(1-Hydroxyethyl)-3(4-chlorophenyl)-isoxazole
  • 5(1-Hydroxyethyl)-3(4-methylphenyl)-isoxazole
  • 5(1-Hydroxyethyl)-3(4-nitrophenyl)-isoxazole

Uniqueness

5(1-Hydroxyethyl)-3(4-trifluoromethylphenyl)-isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-2-4-9(5-3-8)12(13,14)15/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORUKNDPRTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628556
Record name 1-{3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889938-96-9
Record name 1-{3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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